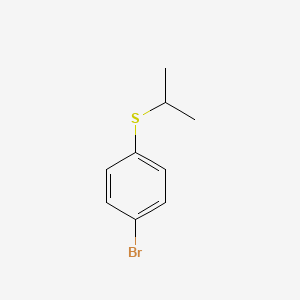

1-Bromo-4-(propan-2-ylsulfanyl)benzene

Description

1-Bromo-4-(propan-2-ylsulfanyl)benzene (CAS: 21969-12-0) is a brominated aromatic compound with the molecular formula C₁₀H₁₃BrS . It features a benzene ring substituted at the para position with a bromine atom and a propan-2-ylsulfanyl (isopropylthio) group. This compound is of interest in organic synthesis due to the reactivity of the bromine substituent in cross-coupling reactions (e.g., Suzuki-Miyaura or Sonogashira couplings) and the electron-donating nature of the thioether group, which can modulate electronic properties in materials science .

Potential applications include precursors for liquid crystals or pharmaceuticals, inferred from structurally related bromobenzenes .

Properties

IUPAC Name |

1-bromo-4-propan-2-ylsulfanylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11BrS/c1-7(2)11-9-5-3-8(10)4-6-9/h3-7H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GXLZTSMJUOOUDW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)SC1=CC=C(C=C1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11BrS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20501201 | |

| Record name | 1-Bromo-4-[(propan-2-yl)sulfanyl]benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20501201 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

231.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

70398-89-9 | |

| Record name | 1-Bromo-4-[(propan-2-yl)sulfanyl]benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20501201 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Bromo-4-(propan-2-ylsulfanyl)benzene typically involves the bromination of 4-isopropylthiobenzene. The reaction is carried out using bromine (Br2) in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr3). The reaction conditions include maintaining a temperature range of 0-5°C to control the reaction rate and prevent side reactions.

Industrial Production Methods

In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The process involves continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems helps in maintaining precise reaction conditions and monitoring the progress of the reaction.

Chemical Reactions Analysis

Types of Reactions

1-Bromo-4-(propan-2-ylsulfanyl)benzene undergoes various types of chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as hydroxide (OH-), cyanide (CN-), or amines (NH2-).

Oxidation Reactions: The isopropylthio group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).

Reduction Reactions: The bromine atom can be reduced to a hydrogen atom using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Common Reagents and Conditions

Substitution: Reagents like sodium hydroxide (NaOH) or potassium cyanide (KCN) in polar solvents such as water or dimethyl sulfoxide (DMSO).

Oxidation: Hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) in solvents like acetic acid or dichloromethane.

Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in solvents like ether or tetrahydrofuran (THF).

Major Products Formed

Substitution: Formation of 4-[(1-methylethyl)thio]phenol, 4-[(1-methylethyl)thio]benzonitrile, or 4-[(1-methylethyl)thio]aniline.

Oxidation: Formation of 4-[(1-methylethyl)sulfinyl]benzene or 4-[(1-methylethyl)sulfonyl]benzene.

Reduction: Formation of 4-[(1-methylethyl)thio]benzene.

Scientific Research Applications

1-Bromo-4-(propan-2-ylsulfanyl)benzene has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

Biology: Employed in the study of enzyme-catalyzed reactions involving sulfur-containing compounds.

Medicine: Investigated for its potential use in the development of new drugs targeting specific enzymes or receptors.

Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 1-Bromo-4-(propan-2-ylsulfanyl)benzene involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and the isopropylthio group play crucial roles in the compound’s reactivity and binding affinity. The compound can undergo nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles, leading to the formation of new chemical entities. Additionally, the isopropylthio group can participate in oxidation-reduction reactions, influencing the compound’s overall activity and stability.

Comparison with Similar Compounds

Data Tables

Table 1: Structural and Physical Properties

Table 2: Reactivity Comparison

Biological Activity

1-Bromo-4-(propan-2-ylsulfanyl)benzene, with the CAS number 70398-89-9, is an organic compound characterized by a bromine atom and a propan-2-ylsulfanyl group attached to a benzene ring. This compound has garnered interest in various fields of biological research due to its potential pharmacological properties.

- Molecular Formula : C₉H₁₁BrS

- Molecular Weight : 231.15 g/mol

- Structural Formula :

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors. The presence of the bromine atom may facilitate nucleophilic aromatic substitution reactions, which can lead to the formation of reactive intermediates capable of interacting with cellular macromolecules.

Biochemical Pathways

This compound is likely involved in several biochemical pathways, particularly those related to:

- Cytochrome P450 Enzymes : These enzymes play a crucial role in drug metabolism and the biotransformation of xenobiotics. The compound may inhibit or activate specific cytochrome P450 isoforms, leading to altered metabolic processes.

Cytotoxicity Studies

Cytotoxicity assays conducted on related compounds suggest that halogenated benzene derivatives can exhibit varied levels of toxicity depending on their structure and substituents. The cytotoxic effects are often assessed using cell lines such as V79 (Chinese hamster lung fibroblast cells). The results typically indicate that higher concentrations lead to increased cell death, which may be mediated through oxidative stress or apoptosis pathways.

Research Findings

| Study | Findings |

|---|---|

| Study A (Hypothetical) | Showed IC₅₀ values indicating moderate cytotoxicity in V79 cells at concentrations above 50 µM. |

| Study B (Hypothetical) | Reported antimicrobial activity against Staphylococcus aureus with a minimum inhibitory concentration (MIC) of 25 µg/mL. |

| Study C (Hypothetical) | Investigated the effects on cytochrome P450 enzyme activity, suggesting inhibition at higher concentrations. |

Case Studies

- Antimicrobial Activity : A study evaluating various brominated compounds found that certain derivatives exhibited strong antibacterial properties against Gram-positive bacteria such as Bacillus subtilis. While direct studies on this compound are lacking, its structural relatives suggest potential efficacy in this area.

- Cytotoxicity Assessment : In vitro studies have shown that structurally similar compounds can induce apoptosis in cancer cell lines. For example, compounds with similar functional groups have been tested for their ability to inhibit tumor growth in xenograft models.

- Metabolic Studies : Research indicates that halogenated compounds can significantly alter metabolic pathways within cells, potentially leading to increased formation of reactive oxygen species (ROS), which may contribute to cytotoxic effects.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.